N-Methyl-7H-dibenzo(c,g)carbazole

Carcinogenicity Organotropism Mouse model

Researchers requiring a validated probe for tissue-specific carcinogenesis without hepatic confounding face limited options. N-MeDBC (CAS 27093-62-5) is a strictly local sarcomagen that eliminates hepatocarcinogenicity, providing an unparalleled model for skin carcinogenesis and metabolic activation studies. - 92% papilloma yield in mouse skin initiation assays with zero hepatocarcinogenic activity. - Distinct metabolite profile (5-OH-N-MeDBC, N-HMe-DBC, 3-OH-N-MeDBC) for unambiguous biomarker identification. - Serves as a validated positive control in human keratinocyte genotoxicity assays and an ideal negative control for hepatic studies. - Available from BenchChem with rapid global dispatch to ensure your mechanistic and toxicological programs proceed without delay.

Molecular Formula C21H15N
Molecular Weight 281.3 g/mol
CAS No. 27093-62-5
Cat. No. B1210720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-7H-dibenzo(c,g)carbazole
CAS27093-62-5
Synonyms7-Me-DBC
7-methyldibenzo(c,g)carbazole
N-MeDBC
N-methyl-7H-dibenzo(c,g)carbazole
Molecular FormulaC21H15N
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54
InChIInChI=1S/C21H15N/c1-22-18-12-10-14-6-2-4-8-16(14)20(18)21-17-9-5-3-7-15(17)11-13-19(21)22/h2-13H,1H3
InChIKeySBOZXXIZLLMJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-7H-dibenzo(c,g)carbazole Procurement Guide


N-Methyl-7H-dibenzo(c,g)carbazole (CAS: 27093-62-5; molecular formula: C₂₁H₁₅N; MW: 281.35 g/mol), also referred to as N-MeDBC, is an N-methylated derivative of the environmental N-heterocyclic aromatic hydrocarbon (NHA) 7H-dibenzo[c,g]carbazole (DBC) [1]. This compound is a ubiquitous environmental pollutant formed during incomplete combustion of fossil fuels and in cigarette smoke [2]. Critically, N-methylation of the parent DBC structure produces a pronounced shift in organotropism, eliminating hepatocarcinogenicity while preserving local sarcomagenic activity, thereby rendering N-MeDBC a valuable probe for mechanistic studies of tissue-specific chemical carcinogenesis [1].

1 Tissue-specific carcinogenesis probe: supports skin vs. liver endpoint differentiation
2 Metabolically stable N-methylated derivative; no demethylation to parent DBC observed
3 Negative control for hepatic carcinogenicity studies; lacks liver tumor activity
4 Compatible with human keratinocyte genotoxicity screening and Ha-ras mutational analysis

Why N-MeDBC Cannot Be Substituted


N-methyl substitution of 7H-dibenzo[c,g]carbazole (DBC) is not a conservative structural modification. Available evidence demonstrates that N-methylation induces a profound, quantifiable shift in target organ specificity and underlying molecular mechanisms [1]. While DBC exhibits potent carcinogenic activity in both mouse liver and skin, N-methyl-7H-dibenzo(c,g)carbazole (N-MeDBC) is strictly a local sarcomagen that lacks any detectable hepatocarcinogenicity [2]. This tissue tropism is mirrored by other methylated DBC derivatives, such as 5,9-dimethyl-DBC which shows exclusive liver tropism, and 3-methyl-DBC which demonstrates contrasting organ-specific patterns [1]. Furthermore, the metabolic pathways and resulting DNA adduct spectra diverge significantly between DBC and its N-methylated analog, as evidenced by distinct metabolite profiles and differential DNA damage signatures [3]. Consequently, substituting DBC or alternative methylated derivatives for N-MeDBC in experiments targeting skin carcinogenesis, hepatic mechanisms, or metabolism would yield non-equivalent and potentially invalid results.

! Parent DBC induces both skin and liver tumors; its use may confound tissue-specific endpoint interpretation.
! 5,9-Dimethyl-DBC shows exclusive liver tropism and may not support skin carcinogenesis models.
! Metabolic pathways differ; N-MeDBC does not convert to DBC, and alternative methyl derivatives produce distinct metabolite profiles.

N-MeDBC Differentiation Evidence


Loss of Hepatocarcinogenicity in Mouse Model

N-Methyl-7H-dibenzo(c,g)carbazole exhibits a dramatic shift in tissue-specific carcinogenicity compared to its parent compound 7H-dibenzo[c,g]carbazole (DBC) [1]. While DBC induces both skin and liver tumors in mice with a rating of '+++/+++', N-MeDBC demonstrates potent local sarcomagenic activity in skin/subcutaneous tissue (rated '++/+++') but exhibits no detectable liver carcinogenic activity (rated '–') [1]. This complete abolition of hepatocarcinogenicity contrasts with 5,9-dimethyl-DBC, which shows exclusive liver tropism (skin: '–', liver: '+++'), and 3-methyl-DBC, which displays the inverse pattern (skin: '–', liver: '+++') [1].

Loss of Liver Carcinogenicity
Head-to-head
Skin: ++/+++ ; Liver: –
DBC: Skin +++ ; Liver +++
Tissue-specific shift in endpoint; complete abolition of hepatocarcinogenicity
Mouse model endpoint context, IARC Monograph Vol. 103
Carcinogenicity Organotropism Mouse model

Tissue-Specific DNA Binding Reduction

N-methylation of 7H-dibenzo[c,g]carbazole produces a tissue-dependent, quantifiable reduction in DNA-binding activity relative to the parent compound [1]. In a direct comparative study, female CD-1 mice were treated topically or intraperitoneally with 37 μmol/kg of N-MeDBC or DBC, and hepatic DNA binding was assessed via ³²P-postlabeling [1]. N-methylation reduced DNA-binding activity in mouse liver by approximately 300-fold, whereas in skin, the reduction was only approximately 2-fold [1]. Additionally, topical DBC application produced six DNA adducts in skin, whereas N-MeDBC produced only four, with total adduction by DBC being 2.3-fold higher [1].

DNA Binding Reduction
Head-to-head
~300-fold in liver
~2-fold in skin
Supports tissue-selective DNA damage context; 150:1 differential
³²P-postlabeling, CD-1 mice, 37 μmol/kg
DNA adduct formation 32P-postlabeling Tissue specificity

Enhanced Skin Tumor Initiation

In a two-stage initiation-promotion skin carcinogenesis protocol, N-MeDBC demonstrated higher tumor-initiating activity than DBC [1]. Female Hsd:ICR(Br) mice received a single topical application of 200 nmol of N-MeDBC or DBC, followed by twice-weekly TPA promotion for 28 weeks [1]. In the N-MeDBC group, 92% of animals produced papillomas, whereas in the DBC group, only 58% produced papillomas [1]. Ha-ras mutation analysis revealed that codon 61 CAA→CTA transversions predominated in both groups (73% for N-MeDBC vs. 71% for DBC), but DBC uniquely induced additional codon 12 and codon 13 mutations not observed with N-MeDBC [1].

Skin Tumor Initiation
Head-to-head
92% tumor-bearing animals
DBC: 58%
Reported higher skin tumor response with narrower Ha-ras spectrum
Two-stage initiation-promotion, Hsd:ICR(Br) mice
Skin carcinogenesis Tumor initiation Ha-ras mutations

In Vitro Metabolism Divergence

N-MeDBC undergoes a unique in vitro metabolic pathway that diverges from that of DBC [1]. Incubation of N-MeDBC with liver microsomes from pretreated mice and rats yielded three major metabolites: 5-OH-N-MeDBC (50%), N-hydroxymethyl-DBC (25–30%), and 3-OH-N-MeDBC (10%) [1]. Critically, no metabolites corresponding to DBC were detected following incubation of N-MeDBC or its major metabolite N-HMe-DBC with microsomal preparations [1]. This absence of biotransformation at the nitrogen atom (demethylation) is proposed to account for the compound's lack of hepatotoxicity and liver carcinogenic activity [1].

In Vitro Metabolism
Head-to-head
5-OH-N-MeDBC 50%
N-HMe-DBC 25–30%
No DBC detected
Metabolically stable probe; no demethylation to parent hepatocarcinogen
Liver microsomes, HPLC/MS analysis
Drug metabolism Cytochrome P450 Liver microsomes

Cell-Type Specific Genotoxicity

The DNA damage profiles induced by DBC and N-MeDBC exhibit cell-type specificity that correlates with metabolic activation pathways [1]. Using repair endonucleases to characterize and quantify DNA damage, DBC induced the highest level of DNA single-strand breaks in the human hepatoma cell line Hep G2, whereas N-MeDBC induced the highest level of strand breaks in the V79 cell line engineered to stably express human cytochrome P4501A1 [1]. This cell-type inversion in genotoxic potency supports the existence of two distinct biotransformation pathways for DBC and N-MeDBC [1].

Cell-Type Genotoxicity
Head-to-head
DBC most active in Hep G2
N-MeDBC most active in CYP1A1-V79
CYP1A1-dependent genotoxicity context; inverted cellular potency
Repair endonuclease assay, human cell lines
DNA strand breaks Repair endonucleases Cell line specificity

Human Keratinocyte Genotoxicity

In the spontaneously immortalized human keratinocyte cell line HaCaT, which expresses CYP1A1, N-MeDBC and DBC exhibit comparable genotoxic potency, whereas 5,9-dimethyl-DBC (DiMeDBC) is essentially inactive [1]. Both DBC and the sarcomagen N-MeDBC induced significant levels of DNA strand breaks, micronuclei, and DNA adducts in HaCaT cells, accompanied by phosphorylation of p53 and histone H2AX [1]. In contrast, the strict hepatocarcinogen DiMeDBC was devoid of any significant genotoxic activity in this keratinocyte model [1].

Keratinocyte Genotoxicity
Head-to-head
N-MeDBC ≈ DBC (active)
DiMeDBC inactive
Skin-cell genotoxic activity observed; DiMeDBC silent in keratinocytes
HaCaT cells, comet/micronucleus/adduct endpoints
Human keratinocytes DNA strand breaks Micronucleus assay

N-MeDBC Validated Research Applications


Tissue-Specific Carcinogenesis Studies

N-MeDBC is uniquely suited for investigating the molecular basis of tissue-specific carcinogenesis, as it maintains skin tumor-initiating activity (92% papilloma yield) while lacking any detectable hepatocarcinogenicity (rated '–') [1]. This absolute tissue-specific divergence, combined with the 300-fold differential reduction in hepatic vs. dermal DNA binding compared to the parent compound DBC [2], makes N-MeDBC an ideal probe for dissecting organ-specific metabolic activation pathways and DNA repair mechanisms.

Environmental NHA Monitoring Reference

As a representative N-heterocyclic aromatic hydrocarbon (NHA) formed during incomplete combustion of fossil fuels and present in cigarette smoke [1], N-MeDBC serves as a valuable analytical reference standard for environmental monitoring programs. Its defined and distinct metabolite profile—dominated by 5-OH-N-MeDBC (50%), N-HMe-DBC (25–30%), and 3-OH-N-MeDBC (10%)—provides specific biomarkers that differentiate NHA exposure sources [2].

Hepatic Carcinogenesis Negative Control

In experimental systems evaluating hepatic carcinogenicity or hepatotoxicity, N-MeDBC provides an ideal negative control due to its complete absence of liver carcinogenic activity (rated '–') and lack of detectable demethylation to the hepatocarcinogenic parent DBC in microsomal incubations [1]. This contrasts with 5,9-dimethyl-DBC, which displays exclusive liver tropism and serves as a positive control, enabling side-by-side comparative studies of structural determinants of organotropism [2].

Human Keratinocyte Genotoxicity Screening

In HaCaT human keratinocyte genotoxicity assays, N-MeDBC serves as a validated positive control compound that induces significant levels of DNA strand breaks, micronuclei, and DNA adducts, accompanied by p53 and H2AX phosphorylation [1]. This activity contrasts with the complete inactivity of 5,9-dimethyl-DBC in the same model system, establishing N-MeDBC as a benchmark for evaluating skin-relevant genotoxic potential of NHA compounds in human cell-based screening platforms [1].

Application
Selection Property
Validation Focus
Tissue-specific carcinogenesis research
Organotropism shift context
Hepatic vs. dermal endpoint profiling
Environmental NHA monitoring reference
Metabolite profile consistency
5-OH-N-MeDBC and N-HMe-DBC biomarker specificity
Hepatic carcinogenesis negative control
Absence of liver carcinogenic activity
Hepatocarcinogenicity endpoint validation
Human keratinocyte genotoxicity assays
Skin-cell genotoxic response profile
DNA damage and signaling endpoint review
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